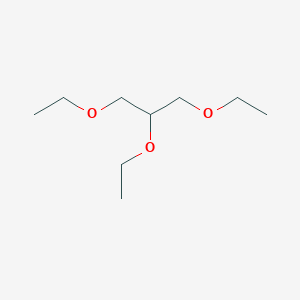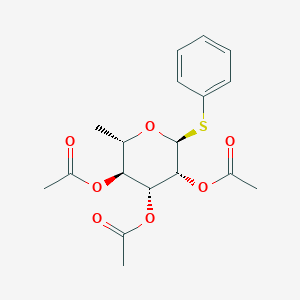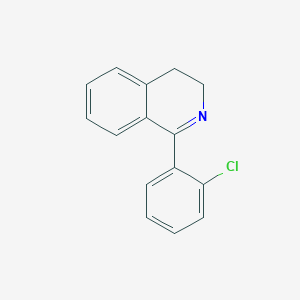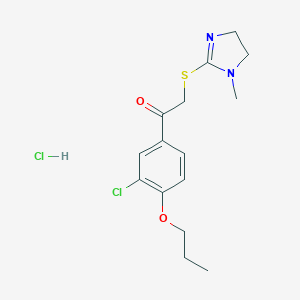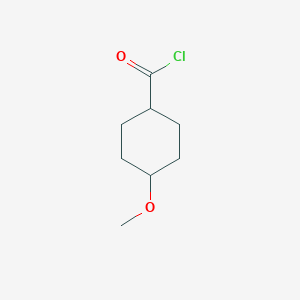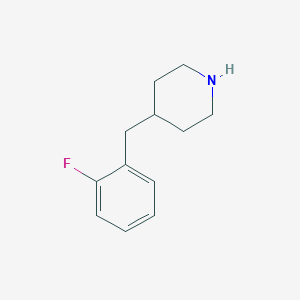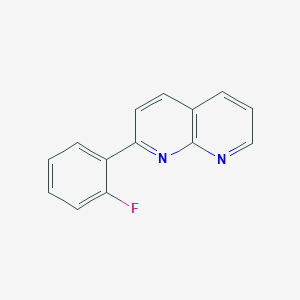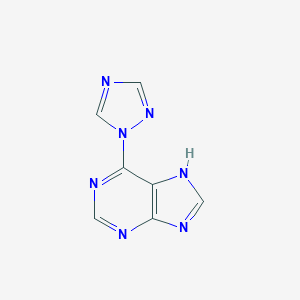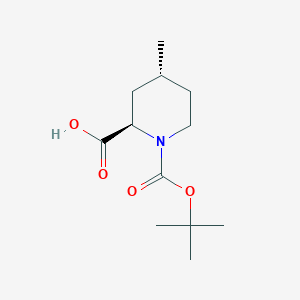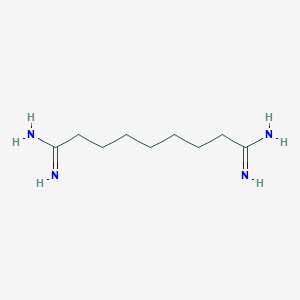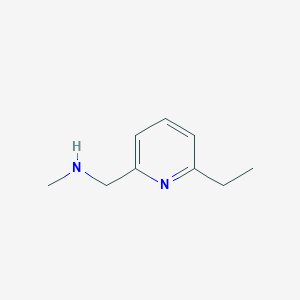
1-(6-ethylpyridin-2-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-ethylpyridin-2-yl)-N-methylmethanamine, also known as EPMM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPMM is a member of the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are used to treat a variety of neurological and psychiatric disorders.
作用機序
The mechanism of action of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is related to its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other mood disorders.
生化学的および生理学的効果
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects. One study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine increased the levels of serotonin, dopamine, and norepinephrine in the brains of rats, which suggests that it may have antidepressant properties. Another study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine was able to reduce the symptoms of Parkinson's disease in mice by increasing the levels of dopamine in the brain.
実験室実験の利点と制限
One advantage of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is that it is a potent MAOI, which means that it can have significant physiological effects. This can make it difficult to interpret the results of experiments that use 1-(6-ethylpyridin-2-yl)-N-methylmethanamine.
将来の方向性
There are a number of future directions for research on 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. One area of research could focus on the development of new MAOIs that are less potent and have fewer side effects than 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. Another area of research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in combination with other drugs to treat neurological and psychiatric disorders. Finally, future research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in the treatment of other diseases that are related to the breakdown of neurotransmitters, such as Alzheimer's disease.
合成法
The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine involves the reaction of pyridine-2-carboxaldehyde with ethylamine in the presence of sodium borohydride. This reaction produces 6-ethylpyridine-2-carboxaldehyde, which is then reacted with methylamine in the presence of sodium cyanoborohydride to produce 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is a multi-step process that requires careful attention to detail and a high degree of chemical expertise.
科学的研究の応用
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for depression and other mood disorders. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine have been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can alleviate symptoms of depression.
Another area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for Parkinson's disease. Parkinson's disease is a neurological disorder that is characterized by the degeneration of dopaminergic neurons in the brain. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can help to prevent the breakdown of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
特性
CAS番号 |
162739-97-1 |
|---|---|
製品名 |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-4-6-9(11-8)7-10-2/h4-6,10H,3,7H2,1-2H3 |
InChIキー |
JXHKYSXZMKYTLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC=C1)CNC |
正規SMILES |
CCC1=NC(=CC=C1)CNC |
同義語 |
2-Pyridinemethanamine,6-ethyl-N-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
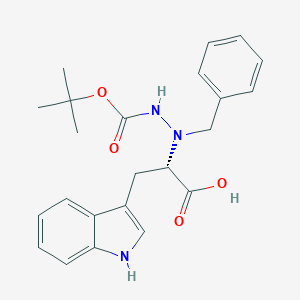
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
